molecular formula C22H14FN5OS B2446807 3-fluoro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891101-40-9

3-fluoro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

Cat. No.: B2446807
CAS No.: 891101-40-9
M. Wt: 415.45
InChI Key: ZLSYSKJSYKMOLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a potent and selective small molecule inhibitor primarily investigated for its anti-cancer properties. Its core research value lies in its multi-targeted kinase inhibition profile. The compound has been demonstrated to potently inhibit fibroblast growth factor receptor 1 (FGFR1) and vascular endothelial growth factor receptor 2 (VEGFR2) , two critical signaling nodes in oncogenesis and tumor angiogenesis. By simultaneously targeting these pathways, it disrupts key processes for cancer cell proliferation, survival, and the development of new blood vessels that supply tumors. This dual mechanism makes it a valuable chemical probe for studying the interplay between tumor cell autonomy and the tumor microenvironment. Recent research has specifically explored the efficacy of this compound in preclinical models of gastric cancer, where it showed significant anti-tumor activity by inducing apoptosis and suppressing proliferation . It serves as a crucial tool compound for validating FGFR and VEGFR signaling as therapeutic targets in various cancer contexts and for supporting the development of novel multi-kinase targeted therapies.

Properties

IUPAC Name

3-fluoro-N-[4-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN5OS/c23-16-4-1-3-15(13-16)22(29)24-17-8-6-14(7-9-17)18-10-11-20-25-26-21(28(20)27-18)19-5-2-12-30-19/h1-13H,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSYSKJSYKMOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=CS5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-fluoro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H17FN6S\text{C}_{20}\text{H}_{17}\text{F}\text{N}_{6}\text{S}

This structure features a triazole moiety, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Kinases : The compound is believed to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses and cellular stress. Inhibition of this pathway may lead to reduced inflammation and cancer progression .
  • Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties against various pathogens. The presence of the triazole ring is often associated with enhanced antimicrobial activity due to its ability to disrupt cellular processes in bacteria and fungi .
  • Anticancer Properties : The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. Triazole derivatives have been reported to exhibit cytotoxic effects on various cancer types by inducing apoptosis and inhibiting cell proliferation .

Biological Activity Data

The following table summarizes key findings related to the biological activities of compounds similar to this compound:

Activity TypeReference CompoundIC50 Value (μM)Notes
p38 MAPK InhibitionCompound A0.5Significant reduction in inflammatory markers
AntimicrobialCompound B10Effective against Mycobacterium tuberculosis
AnticancerCompound C15Induces apoptosis in breast cancer cells
AntifungalCompound D5Comparable efficacy to standard antifungals

Case Studies

  • Antimicrobial Efficacy : A study tested various triazole derivatives against Mycobacterium tuberculosis and found that compounds with similar structures exhibited significant inhibition. The most potent derivative had an IC50 value of 8 μg/mL, suggesting that modifications could enhance activity against resistant strains .
  • Cancer Cell Line Studies : Research involving the testing of triazole-based compounds on various cancer cell lines indicated that these compounds could inhibit cell growth effectively. For instance, a derivative showed an IC50 value of 12 μM against prostate cancer cells, indicating substantial cytotoxicity and potential for further development into therapeutic agents .

Scientific Research Applications

Overview

3-fluoro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a complex organic compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and materials science. Its unique structural features lend it a range of potential applications, which are explored in detail below.

Medicinal Chemistry

The compound is primarily investigated for its pharmacological properties . Research suggests that derivatives of triazolopyridazine compounds can exhibit:

  • Antimicrobial Activity : Studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. For instance, compounds with triazolopyridazine structures have demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : The ability to inhibit specific kinases involved in cancer cell proliferation has been noted in related compounds. This mechanism could potentially lead to the development of new anticancer agents .
  • Anti-inflammatory Effects : Some derivatives have been shown to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Chemical Biology

In chemical biology, this compound may serve as a probe for studying biological processes involving its target enzymes or receptors. Its unique structure allows for selective interaction with biomolecules, which can be useful in elucidating biochemical pathways .

Materials Science

The compound's electronic properties make it suitable for applications in organic electronics. Its potential uses include:

  • Organic Light Emitting Diodes (OLEDs) : Compounds with similar structures are being explored as materials for OLEDs due to their luminescent properties .
  • Organic Photovoltaics (OPVs) : The ability to form stable films and facilitate charge transport makes this compound a candidate for use in solar cell technologies .

Case Study 1: Antimicrobial Activity

A study conducted on a series of triazolopyridazine derivatives found that certain modifications led to enhanced antimicrobial activity against Gram-positive bacteria. The presence of electron-withdrawing groups significantly increased efficacy against Mycobacterium smegmatis, showcasing the importance of structural optimization in drug design .

Case Study 2: Anticancer Potential

Research published in RSC Advances highlighted the synthesis and biological evaluation of triazolopyridazine derivatives, including those similar to this compound). The study reported promising results in inhibiting cancer cell lines through targeted kinase inhibition .

Q & A

Q. Optimization Strategies :

  • Temperature : Maintain 60–80°C during cyclocondensation to avoid side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for coupling reactions to enhance solubility .
  • Catalysts : Employ Pd(PPh₃)₄ for cross-coupling reactions with aryl boronic acids .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
  • X-ray crystallography (if crystals form): Resolve stereochemistry and intermolecular interactions .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

Modify substituents :

  • Triazole ring : Replace thiophene with other heterocycles (e.g., furan, pyridine) to alter electron density .
  • Benzamide group : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target binding .

Assay selection :

  • In vitro kinase assays : Test inhibition of protein kinases (e.g., EGFR, VEGFR) using fluorescence polarization .
  • Cell viability assays : Screen against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Q. Example SAR Table :

Modification SiteSubstituent TestedBiological Activity (IC₅₀)
Triazole (R₁)Thiophen-2-yl0.8 µM (EGFR)
Triazole (R₁)4-Fluorophenyl1.2 µM (EGFR)
Benzamide (R₂)3-Fluoro0.5 µM (VEGFR2)

Advanced: How should researchers address contradictions in reported biological activity data?

Methodological Answer:

Validate assay conditions :

  • Ensure consistent pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) .
  • Replicate assays with positive controls (e.g., staurosporine for kinase inhibition) .

Characterize compound stability :

  • Perform LC-MS stability studies in PBS or cell media to detect degradation products .

Cross-verify targets :

  • Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity .

Advanced: What in vivo models are suitable for pharmacokinetic (PK) and efficacy studies?

Methodological Answer:

  • Rodent models :
    • PK profiling : Administer via intravenous (IV) or oral gavage; collect plasma for LC-MS/MS analysis at 0, 1, 4, 8, 24 h .
    • Xenograft models : Implant human cancer cells (e.g., HCT-116) subcutaneously; monitor tumor volume post-treatment .
  • Key parameters :
    • Bioavailability : Compare AUC (area under the curve) for IV vs. oral routes .
    • Metabolite identification : Use UPLC-QTOF to detect phase I/II metabolites .

Advanced: How can solubility and metabolic stability challenges be addressed during formulation?

Methodological Answer:

Prodrug strategies :

  • Synthesize phosphate or acetate prodrugs to enhance aqueous solubility .

Formulation additives :

  • Use cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles for encapsulation .

Metabolic stability :

  • Introduce deuterium at metabolically labile sites (e.g., benzamide methyl groups) .
  • Test stability in liver microsomes (human/rat) with NADPH cofactors .

Advanced: What computational methods aid in target identification and binding mode prediction?

Methodological Answer:

Molecular docking :

  • Use AutoDock Vina or Schrödinger Glide to dock the compound into kinase ATP-binding pockets .

Molecular dynamics (MD) simulations :

  • Run 100-ns simulations in GROMACS to assess binding stability and key residue interactions (e.g., hinge region) .

Pharmacophore modeling :

  • Generate 3D pharmacophores (e.g., hydrogen bond acceptors near the triazole) to screen virtual libraries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.